Diethyl carbonate
Diethyl carbonate
Diethyl carbonate appears as a colorless liquid with a mild pleasant odor. It is slightly less dense than water and insoluble in water. Hence floats on water. Flash point 77°F. Vapors are heavier than air. When heated to high temperatures it may emit acrid smoke. Used as a solvent.
Diethyl carbonate belongs to the class of organic compounds known as carbonic acid diesters. Carbonic acid diesters are compounds comprising the carbonic acid diester functional group. Diethyl carbonate exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa).
Diethyl carbonate belongs to the class of organic compounds known as carbonic acid diesters. Carbonic acid diesters are compounds comprising the carbonic acid diester functional group. Diethyl carbonate exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa).
Brand Name:
Vulcanchem
CAS No.:
105-58-8
VCID:
VC20844488
InChI:
InChI=1S/C5H10O3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3
SMILES:
CCOC(=O)OCC
Molecular Formula:
C5H10O3
(C2H5O)2CO
C5H10O3
(C2H5O)2CO
C5H10O3
Molecular Weight:
118.13 g/mol
Diethyl carbonate
CAS No.: 105-58-8
Cat. No.: VC20844488
Molecular Formula: C5H10O3
(C2H5O)2CO
C5H10O3
Molecular Weight: 118.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Diethyl carbonate appears as a colorless liquid with a mild pleasant odor. It is slightly less dense than water and insoluble in water. Hence floats on water. Flash point 77°F. Vapors are heavier than air. When heated to high temperatures it may emit acrid smoke. Used as a solvent. Diethyl carbonate belongs to the class of organic compounds known as carbonic acid diesters. Carbonic acid diesters are compounds comprising the carbonic acid diester functional group. Diethyl carbonate exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). |
|---|---|
| CAS No. | 105-58-8 |
| Molecular Formula | C5H10O3 (C2H5O)2CO C5H10O3 |
| Molecular Weight | 118.13 g/mol |
| IUPAC Name | diethyl carbonate |
| Standard InChI | InChI=1S/C5H10O3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3 |
| Standard InChI Key | OIFBSDVPJOWBCH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)OCC |
| Canonical SMILES | CCOC(=O)OCC |
| Boiling Point | 259 °F at 760 mm Hg (NTP, 1992) 126.0 °C 126 °C |
| Colorform | Colorless liquid |
| Flash Point | 77 °F (NTP, 1992) 25 °C (CLOSED CUP) 25 °C c.c. |
| Melting Point | -45 °F (NTP, 1992) -43.0 °C -43 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator